REACTION_CXSMILES
|
[NH2:1][C:2]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)=[CH:3][C:4]([O:6][CH3:7])=[O:5].[ClH:14]>[Pd].C(O)(=O)C>[ClH:14].[ClH:14].[NH2:1][CH:2]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)[CH2:3][C:4]([O:6][CH3:7])=[O:5] |f:4.5.6|
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
NC(=CC(=O)OC)C=1C=NC=CC1
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
13 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered
|
Type
|
WASH
|
Details
|
washed with 20 g of isopropyl alcohol until the wash solvent
|
Type
|
FILTRATION
|
Details
|
The resulting white precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with 5 g of isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
dried at 45° C.
|
Reaction Time |
1.75 (± 0.25) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NC(CC(=O)OC)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.95 g | |
YIELD: PERCENTYIELD | 78.4% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)=[CH:3][C:4]([O:6][CH3:7])=[O:5].[ClH:14]>[Pd].C(O)(=O)C>[ClH:14].[ClH:14].[NH2:1][CH:2]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)[CH2:3][C:4]([O:6][CH3:7])=[O:5] |f:4.5.6|
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
NC(=CC(=O)OC)C=1C=NC=CC1
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
13 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered
|
Type
|
WASH
|
Details
|
washed with 20 g of isopropyl alcohol until the wash solvent
|
Type
|
FILTRATION
|
Details
|
The resulting white precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with 5 g of isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
dried at 45° C.
|
Reaction Time |
1.75 (± 0.25) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NC(CC(=O)OC)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.95 g | |
YIELD: PERCENTYIELD | 78.4% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |